4-Bromo-5-methyl-1H-indazol-3-amine
Overview
Description
4-Bromo-5-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8BrN3 . It is a derivative of indazole, a heterocyclic compound that is a part of many biologically active molecules .
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-methyl-1H-indazol-3-amine consists of an indazole ring, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . The molecule has a bromine atom at the 4th position, a methyl group at the 5th position, and an amine group at the 3rd position .Physical And Chemical Properties Analysis
4-Bromo-5-methyl-1H-indazol-3-amine is a white to yellow solid . It has a molecular weight of 226.08 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Scientific Research Applications
- Researchers have synthesized related compounds containing imidazole moieties and evaluated their anti-tubercular potential. While not directly studied, 4-Bromo-5-methyl-1H-indazol-3-amine’s structural similarity suggests it could be explored for similar activity .
- A derivative of this compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide , demonstrated inhibition of cell growth against colon and melanoma cell lines. Its effectiveness warrants further investigation in cancer research .
- Indazoles are known to interact with kinases, making them promising candidates for kinase inhibitors. 4-Bromo-5-methyl-1H-indazol-3-amine could be explored in drug discovery targeting specific kinases involved in diseases .
- The indazole scaffold is valuable in medicinal chemistry. Researchers use it as a building block to create novel compounds with diverse pharmacological activities. 4-Bromo-5-methyl-1H-indazol-3-amine may serve as a precursor for such derivatives .
- Indazoles have been investigated for their pesticidal and fungicidal properties. The bromine substitution in this compound could enhance its bioactivity against pests and pathogens .
- Researchers explore the photophysical properties of indazole derivatives for applications in optoelectronics, sensors, and imaging. 4-Bromo-5-methyl-1H-indazol-3-amine’s absorption and emission characteristics could contribute to these studies .
Anti-Tubercular Activity
Anticancer Properties
Kinase Inhibitors
Heterocyclic Building Blocks
Agrochemicals and Pesticides
Photophysical Studies
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-5-methyl-1H-indazol-3-amine is tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, signaling pathways, and immune responses .
Mode of Action
4-Bromo-5-methyl-1H-indazol-3-amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the enzyme, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of tyrosine kinase affects various biochemical pathways. It can lead to the suppression of growth factor signaling pathways, which are often overactive in cancer cells . This can result in the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
The molecular and cellular effects of 4-Bromo-5-methyl-1H-indazol-3-amine’s action primarily include the inhibition of cell proliferation and the induction of apoptosis . These effects can lead to the suppression of tumor growth in various types of cancer .
properties
IUPAC Name |
4-bromo-5-methyl-1H-indazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLIXMKJIGOMOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295360 | |
Record name | 4-Bromo-5-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methyl-1H-indazol-3-amine | |
CAS RN |
1715912-74-5 | |
Record name | 4-Bromo-5-methyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1715912-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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